Compound Description: BMS-695735 is an orally active inhibitor of the insulin-like growth factor-1 receptor kinase. It was developed as a result of optimizing the lead compound BMS-536924, which displayed potent CYP3A4 inhibition, CYP3A4 induction mediated by PXR transactivation, poor aqueous solubility, and high plasma protein binding. BMS-695735 demonstrates improved ADME properties, reduced risk for drug-drug interactions, and significant in vivo efficacy in various xenograft models. []
Relevance: This compound shares the benzimidazole core structure with the target compound, 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. []
Compound Description: This compound is an intermediate in the synthesis of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide. It is synthesized through the reaction of 1-(1H-benzimidazol-2-yl)ethanone with 2-ethylcyclopentane carbaldehyde in ethanol with KOH. []
Relevance: This compound also shares the benzimidazole moiety with the target compound, 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. []
Compound Description: These derivatives combine the quinazolinone and benzimidazole nuclei, both known for their anti-cancer properties. These derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 cell line. Among the synthesized compounds, derivative E6 exhibited promising results with 70.74% inhibition of cell growth compared to the standard drug doxorubicin (86.96% inhibition). []
Relevance: This series of derivatives shares the benzimidazole core with the target compound, 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. []
Compound Description: These derivatives are designed based on a quinoline-benzimidazole hybrid scaffold and were synthesized and screened for their in vitro cytotoxicity against a panel of NCI-60 human cancer cell lines. Among the tested derivatives, compound Q6 emerged as the most potent cytotoxic agent, exhibiting excellent GI50, TGI, and LC50 values across multiple cancer cell lines. Further investigations on the BT-474 breast cancer line using assays like acridine orange/ethidium bromide staining (AO/EB), 4′,6-diamidino-2-phenylindole (DAPI) assay, and JC-1 staining suggested that Q6 exerts its antiproliferative effect by inducing apoptosis, possibly through the generation of reactive oxygen species and disruption of mitochondrial potential. []
Relevance: These derivatives belong to the same chemical class – benzimidazole derivatives – as the target compound, 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. []
Compound Description: CM398 is a highly selective sigma-2 receptor ligand (sigma-1/sigma-2 selectivity ratio > 1000) with promising drug-like properties and antinociceptive effects observed in vivo. Its development was driven by the potential of sigma-2 receptor agonists in treating neuropathic pain. CM398 demonstrates preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites, including the norepinephrine transporter, in radioligand binding studies. Oral administration of CM398 results in rapid absorption with peak plasma concentration (Cmax) achieved within 10 minutes of dosing. It also shows adequate absolute oral bioavailability of 29.0%. In the formalin model of inflammatory pain in mice, CM398 demonstrates promising anti-inflammatory analgesic effects. []
Relevance: This compound shares the benzimidazole core structure with 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. []
Compound Description: This compound was synthesized using an eco-friendly, green synthesis approach involving PEG-600 as a solvent. The synthesis route involved alkylation followed by oxidation, and the final alkylation step was also conducted in PEG-600. []
Relevance: This compound shares the benzimidazole core with 1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.